molecular formula C10H17Cl3N2 B2646577 3-chloro-N-methyl-N-[2-(methylamino)ethyl]aniline dihydrochloride CAS No. 2219374-55-5

3-chloro-N-methyl-N-[2-(methylamino)ethyl]aniline dihydrochloride

Cat. No.: B2646577
CAS No.: 2219374-55-5
M. Wt: 271.61
InChI Key: ACZGHKKITANLBU-UHFFFAOYSA-N
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Description

3-chloro-N-methyl-N-[2-(methylamino)ethyl]aniline dihydrochloride is a chemical compound with the molecular formula C10H16Cl3N2 It is a derivative of aniline, characterized by the presence of a chlorine atom, a methyl group, and a methylaminoethyl group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-methyl-N-[2-(methylamino)ethyl]aniline dihydrochloride typically involves the following steps:

    Nitration: Aniline is nitrated to form 3-nitroaniline.

    Reduction: The nitro group is reduced to an amino group, yielding 3-chloroaniline.

    Alkylation: 3-chloroaniline undergoes alkylation with methylamine to form 3-chloro-N-methyl-N-[2-(methylamino)ethyl]aniline.

    Salt Formation: The final product is obtained by reacting the free base with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: for nitration and reduction steps.

    Purification: through crystallization or distillation.

    Quality control: to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-methyl-N-[2-(methylamino)ethyl]aniline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction can lead to the formation of amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including hydroxide ions or amines.

Major Products

    N-oxides: Formed through oxidation.

    Amines: Resulting from reduction.

    Substituted anilines: Produced via nucleophilic substitution.

Scientific Research Applications

3-chloro-N-methyl-N-[2-(methylamino)ethyl]aniline dihydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-methyl-N-[2-(methylamino)ethyl]aniline dihydrochloride involves its interaction with specific molecular targets. The compound can:

    Bind to receptors: Affecting signal transduction pathways.

    Inhibit enzymes: Modulating biochemical reactions.

    Alter cellular processes: Influencing cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-chloroaniline: Lacks the methylaminoethyl group.

    N-methyl-N-[2-(methylamino)ethyl]aniline: Does not have the chlorine atom.

    3-chloro-N-methylaniline: Missing the methylaminoethyl group.

Uniqueness

3-chloro-N-methyl-N-[2-(methylamino)ethyl]aniline dihydrochloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N'-(3-chlorophenyl)-N,N'-dimethylethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2.2ClH/c1-12-6-7-13(2)10-5-3-4-9(11)8-10;;/h3-5,8,12H,6-7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZGHKKITANLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(C)C1=CC(=CC=C1)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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